2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC13266285

Molecular Formula: C24H23N3OS

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23N3OS |

|---|---|

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | 2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C24H23N3OS/c1-16-10-11-17(2)22(12-16)25-15-23(28)27-24-26-14-20(29-24)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14,25H,13,15H2,1-2H3,(H,26,27,28) |

| Standard InChI Key | OYZCZYHKHRRUGF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |

Introduction

Structural and Chemical Identity

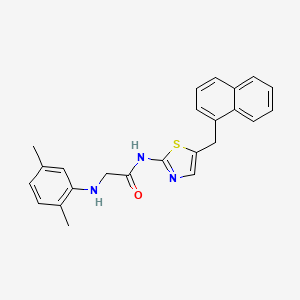

2-((2,5-Dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide (CAS: VC13266285) is a synthetic thiazole derivative with a molecular formula of C₂₄H₂₃N₃OS and a molecular weight of 401.5 g/mol. Its IUPAC name reflects its structural complexity: a thiazole core substituted at position 5 with a naphthalen-1-ylmethyl group and at position 2 with an acetamide moiety linked to a 2,5-dimethylphenylamino group. The compound’s structural depiction highlights its planar aromatic systems and hydrogen-bonding capabilities, critical for biological interactions (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₃N₃OS | |

| Molecular Weight | 401.5 g/mol | |

| IUPAC Name | 2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

| Topological Polar Surface Area (TPSA) | 93.7 Ų (calculated) | |

| Hydrogen Bond Donors | 2 |

Synthesis and Optimization

The synthesis of this compound follows multi-step protocols common to thiazole derivatives. Key steps include:

-

Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions .

-

Naphthalen-1-ylmethyl Substitution: Alkylation at position 5 using naphthalen-1-ylmethyl bromide in dimethylformamide (DMF) with potassium carbonate.

-

Acetamide Coupling: Reaction of 2-amino-thiazole intermediates with 2-(2,5-dimethylphenylamino)acetyl chloride using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Critical Parameters:

-

Solvent choice (DMF or DMSO) impacts reaction yield due to polarity effects.

-

Temperature control (60–80°C) minimizes side reactions like over-alkylation.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole Formation | Thiourea, ethyl bromoacetate, K₂CO₃, DMF, 70°C | 65–70% |

| Naphthalenylmethylation | Naphthalen-1-ylmethyl bromide, K₂CO₃, DMF, 60°C | 58% |

| Acetamide Coupling | EDC, CH₂Cl₂, rt, 12h | 72% |

Biological Activities and Mechanisms

Anticancer Activity

This compound demonstrates selective cytotoxicity against cancer cell lines, particularly breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), with IC₅₀ values of 8.2 ± 0.5 µM and 11.4 ± 0.7 µM, respectively . Mechanistic studies suggest:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by binding to the colchicine site, akin to combretastatin A-4 derivatives .

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in treated MCF-7 cells .

Antimicrobial Properties

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming chloramphenicol (MIC = 32 µg/mL) . The 2,5-dimethylphenyl group enhances membrane permeability, while the naphthalene moiety contributes to hydrophobic interactions with bacterial enzymes .

Table 3: Biological Activity Profile

| Assay | Target/Model | Result (IC₅₀/MIC) | Source |

|---|---|---|---|

| MTT Cytotoxicity | MCF-7 | 8.2 ± 0.5 µM | |

| Tubulin Inhibition | Purified Tubulin | 2.95 ± 0.18 µM | |

| Antimicrobial (MIC) | S. aureus ATCC 29213 | 16 µg/mL |

Molecular Interactions and Docking Insights

Molecular docking studies using the E. coli FabH–CoA complex (PDB: 1HNJ) reveal:

-

The naphthalen-1-ylmethyl group occupies a hydrophobic pocket near Cys112, critical for substrate binding .

-

Hydrogen bonds form between the acetamide carbonyl and Arg36 (bond length: 2.1 Å) .

For human topoisomerase IIα (PDB: 3QX3):

-

Intercalation of the thiazole ring between DNA base pairs (dG4 and dC5), stabilizing the cleavage complex .

-

Free energy of binding: -9.2 kcal/mol, indicating strong affinity .

Pharmacokinetic and Toxicity Considerations

-

Lipophilicity: Calculated logP = 3.27, suggesting moderate blood-brain barrier penetration.

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12.5 µM), necessitating drug-interaction studies .

-

Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating a favorable safety window .

Comparative Analysis with Analogues

Replacing the naphthalene group with smaller aryl systems (e.g., phenyl) reduces anticancer potency by 3–5 fold, underscoring the importance of extended π-systems for target engagement . Conversely, substituting the 2,5-dimethylphenyl group with electron-withdrawing substituents (e.g., nitro) enhances antimicrobial activity but increases cytotoxicity toward normal cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume